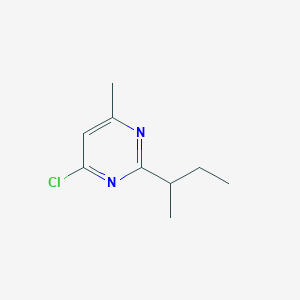

2-(Butan-2-yl)-4-chloro-6-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

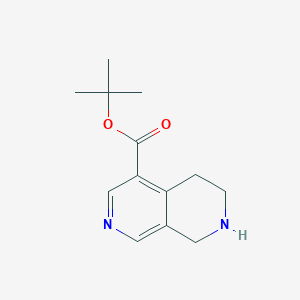

The compound “2-(Butan-2-yl)-4-chloro-6-methylpyrimidine” contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a butan-2-yl group attached to it, which is a four-carbon alkyl group . The compound also has a chlorine atom and a methyl group attached to the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the butan-2-yl, chlorine, and methyl groups attached at the 2, 4, and 6 positions respectively. The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image .Aplicaciones Científicas De Investigación

Anti-inflammatory Compounds

Research has explored the anti-inflammatory properties of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which includes structures with a small lipophilic group such as methoxyl, methyl, or chloro combined with a butan-2-one side chain. This category includes compounds structurally similar to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. Studies indicate that the introduction of a methyl group on the side chain can be detrimental to activity, suggesting a delicate balance in the molecular structure for optimal anti-inflammatory effects (Goudie et al., 1978).

Antimicrobial Activity

The synthesis of new heterocyclic derivatives containing 1,3-oxazepine and variations of 6-methyl 2-thiouracil, including molecules structurally related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, have been studied for their antimicrobial properties. Some synthesized compounds demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria, highlighting the potential of these compounds in antimicrobial applications (Mohammad, Ahmed, & Mahmoud, 2017).

Toxicity Evaluation

In vitro biological systems, including primary and immortalized cell cultures, have been utilized to evaluate the toxicity of various compounds, such as fungicides, insecticides, and herbicides, which may include structures similar to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. Such studies are crucial for understanding the potential environmental and health impacts of these compounds (Camatini et al., 1996).

Pharmaceutical and Explosive Industries

The compound 4,6-dihydroxy-2-methylpyrimidine, closely related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, has been extensively studied for its applications in the synthesis of high explosives and medicinal products. Research has focused on developing economical processes for producing this compound, which underscores its significance in various industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Anticancer Research

Studies have been conducted on the synthesis of α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophore, related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, for their potential as anticancer agents. These compounds have shown effectiveness in inhibiting the growth of specific cancer cell lines, indicating their potential use in cancer treatment (Reddy et al., 2020).

Mecanismo De Acción

- Inhibition of neuronal acetylcholine receptors and glutamate receptors (kainate subtype) desensitizes their respective neurons, further contributing to sedation .

- Impact on Bioavailability :

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

2-butan-2-yl-4-chloro-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-4-6(2)9-11-7(3)5-8(10)12-9/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLDBLRZNGKNRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC(=CC(=N1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butan-2-yl)-4-chloro-6-methylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)